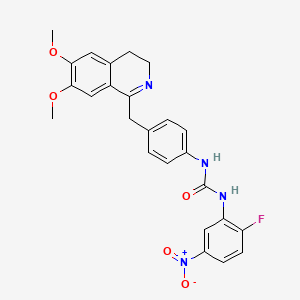

1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-FLUORO-5-NITROPHENYL)UREA

Beschreibung

1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-fluoro-5-nitrophenyl)urea (CAS 1022665-81-1) is a heterocyclic urea derivative characterized by a dihydroisoquinoline core substituted with methoxy groups at positions 6 and 5. The compound features a central urea linkage connecting two aromatic moieties: a 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl group and a 2-fluoro-5-nitrophenyl group.

The 2-fluoro-5-nitrophenyl substituent introduces strong electron-withdrawing effects (via the nitro group) and moderate steric hindrance (via fluorine), which may influence binding affinity to biological targets. The dihydroisoquinoline scaffold, common in kinase inhibitors, further implies interactions with enzymatic domains .

Eigenschaften

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O5/c1-34-23-12-16-9-10-27-21(19(16)14-24(23)35-2)11-15-3-5-17(6-4-15)28-25(31)29-22-13-18(30(32)33)7-8-20(22)26/h3-8,12-14H,9-11H2,1-2H3,(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOXAVSGTRUAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is the sigma-2 receptor . The sigma-2 receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis.

Mode of Action

The compound acts as a highly selective sigma-2 receptor ligand . It has a sigma-1/sigma-2 selectivity ratio greater than 1000, indicating its high specificity for the sigma-2 receptor. The interaction of the compound with the sigma-2 receptor leads to changes in intracellular calcium regulation and cholesterol homeostasis.

Biochemical Pathways

The sigma-2 receptor is involved in several biochemical pathways, particularly those related to calcium regulation and cholesterol homeostasis. The exact downstream effects of these pathways are still under investigation, but it is known that they play a role in various physiological and pathological conditions.

Pharmacokinetics

Following oral administration, the compound shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing. It has an adequate, absolute oral bioavailability of 29.0%, suggesting that a significant proportion of the orally administered dose reaches systemic circulation.

Result of Action

The compound has shown promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice. This suggests that it could potentially be used to treat conditions associated with inflammation and pain.

Biologische Aktivität

1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Fluoro-5-Nitrophenyl)Urea is a complex organic compound with potential biological activities. Its structure incorporates a urea moiety and various aromatic groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on different biological systems, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C25H24N4O5

- Molecular Weight : 460.4819 g/mol

- CAS Number : 1024068-70-9

- Structure : The compound features a urea linkage between a substituted phenyl group and a dimethoxy-dihydroisoquinoline moiety, along with a nitrophenyl substituent.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, urea derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. In vitro assays utilizing MTT assays have demonstrated that related compounds can reduce cell viability significantly at micromolar concentrations (EC50 values typically below 25 μM) .

Table 1: Cytotoxicity of Urea Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Fluoro-5-Nitrophenyl)Urea | A549 | TBD | TBD |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar compounds have indicated effectiveness against various pathogens, including bacteria and fungi. The nitro group in the structure may enhance antimicrobial activity by generating reactive nitrogen species that disrupt microbial cellular functions.

The precise mechanism of action for 1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Fluoro-5-Nitrophenyl)Urea remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and survival pathways. For example:

- Inhibition of Kinases : Many urea derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.

- DNA Interaction : The aromatic rings may facilitate intercalation into DNA or RNA structures, leading to disruption of nucleic acid functions.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of various urea derivatives against lung cancer cell lines (A549). The findings indicated that certain modifications to the urea structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of similar nitro-substituted compounds against Staphylococcus aureus and E. coli. Results showed promising inhibitory effects at low concentrations .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Key Structural Analog: 3-[(3,4-Dichlorophenyl)Methyl]-1-{4-[(6,7-Dimethoxy-3,4-Dihydroisoquinolin-1-yl)Methyl]Phenyl}Urea

A closely related compound, 3-[(3,4-dichlorophenyl)methyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS 1024533-31-0), shares the same dihydroisoquinoline core and urea backbone but differs in the substituent on the distal phenyl ring. Key distinctions include:

*Inference based on substituent molecular weights: Replacement of NO₂ (46 g/mol) + F (19 g/mol) with Cl₂ (71 g/mol) in the analog suggests a molar mass reduction of ~6 g/mol in the target compound.

Functional Implications of Substituent Variations

Electron-Withdrawing vs. Lipophilic Effects

- The nitro group may also increase metabolic susceptibility to reduction .

- Chlorine’s inductive effects are weaker than nitro, which may alter binding kinetics .

Research Findings and Trends

- Chlorinated analogs may exhibit longer half-lives due to metabolic resistance .

- Selectivity : Fluorine’s small atomic radius (target compound) might reduce steric clashes in tight binding pockets compared to bulkier dichlorophenyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.